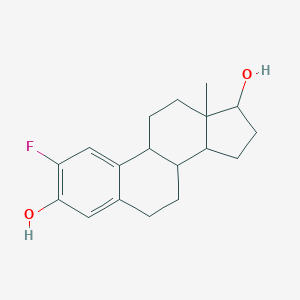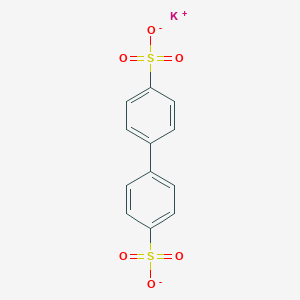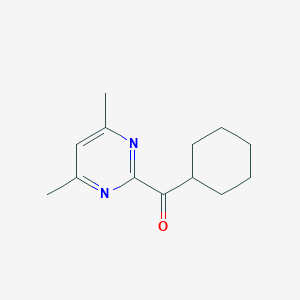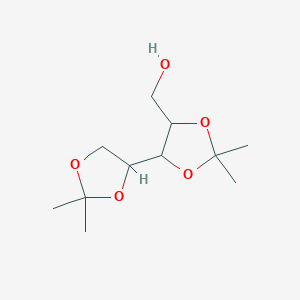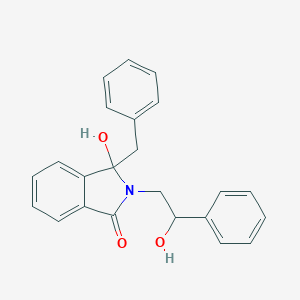
3-Benzyl-3-hydroxy-2-(2-hydroxy-2-phenylethyl)-1-isoindolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-3-hydroxy-2-(2-hydroxy-2-phenylethyl)-1-isoindolinone is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. The compound is also known as BHPI and has been found to exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant effects.
Wirkmechanismus
The mechanism of action of BHPI is not fully understood. However, it has been proposed that BHPI exerts its biological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. BHPI has also been found to inhibit the activity of COX-2, an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
BHPI has been found to exhibit a variety of biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-1β and TNF-α. Additionally, BHPI has been found to induce apoptosis in cancer cells and inhibit the growth of tumors. BHPI has also been found to scavenge free radicals and protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of BHPI is its broad range of biological activities. The compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-oxidant effects, making it a potentially useful therapeutic agent. However, one limitation of BHPI is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on BHPI. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of BHPI. Another area of interest is the investigation of the mechanism of action of BHPI at the molecular level. Additionally, further studies are needed to determine the safety and efficacy of BHPI in vivo. Finally, the potential of BHPI as a therapeutic agent for various diseases, including cancer and inflammation, should be further explored.
Conclusion:
In conclusion, BHPI is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. The compound exhibits a broad range of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant effects. Further research is needed to fully understand the mechanism of action of BHPI and its potential as a therapeutic agent.
Synthesemethoden
BHPI can be synthesized through a variety of methods, including the reaction of 3-benzyl-2-(2-hydroxy-2-phenylethyl)-1-isoindolinone with sodium borohydride and acetic acid. The reaction yields BHPI as a white solid with a melting point of 233-235°C.
Wissenschaftliche Forschungsanwendungen
BHPI has been the subject of numerous scientific studies due to its potential as a therapeutic agent. The compound has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, BHPI has been shown to have anti-cancer effects by inducing apoptosis in cancer cells. BHPI has also been found to exhibit anti-oxidant effects by scavenging free radicals.
Eigenschaften
Molekularformel |
C23H21NO3 |
|---|---|
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
3-benzyl-3-hydroxy-2-(2-hydroxy-2-phenylethyl)isoindol-1-one |
InChI |
InChI=1S/C23H21NO3/c25-21(18-11-5-2-6-12-18)16-24-22(26)19-13-7-8-14-20(19)23(24,27)15-17-9-3-1-4-10-17/h1-14,21,25,27H,15-16H2 |
InChI-Schlüssel |
DQJWVMZUKSQTID-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2(C3=CC=CC=C3C(=O)N2CC(C4=CC=CC=C4)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)CC2(C3=CC=CC=C3C(=O)N2CC(C4=CC=CC=C4)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


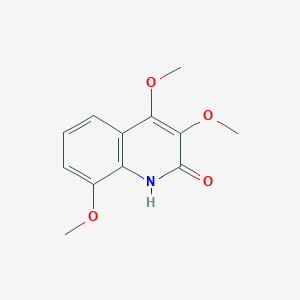

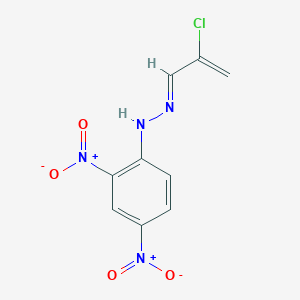

![Tetramethyl indolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate](/img/structure/B231025.png)

![2-(3H-pyrrolo[2,1,5-de]quinolizin-3-ylidene)malononitrile](/img/structure/B231043.png)
